molecular formula C19H23NO2 B016706 Benzhydrylaminoacetic acid tert-butyl ester CAS No. 158980-46-2

Benzhydrylaminoacetic acid tert-butyl ester

Cat. No. B016706
M. Wt: 297.4 g/mol
InChI Key: ZWWNPSADOUWQRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to benzhydrylaminoacetic acid tert-butyl ester has been explored in several studies. For example, derivatives of benzoic and cinnamic acids, including tert-butyl esters, have been prepared as potential analgesics and local anesthetics, demonstrating the compound's relevance in medicinal chemistry (Gringauz, 1970). Another study focused on the orthogonally protected boronic acid analog of aspartic acid, showcasing a synthetic pathway involving alkylation as a key step (Hsiao, 1998).

Molecular Structure Analysis

The molecular structure of benzhydrylaminoacetic acid tert-butyl ester derivatives has been analyzed in various research efforts. These analyses often involve studying the compound's configuration and conformation through methods like NMR and HPLC, as demonstrated in the synthesis of orthogonally functionalized compounds (Garrido et al., 2004).

Chemical Reactions and Properties

The chemical reactions involving benzhydrylaminoacetic acid tert-butyl ester derivatives highlight their reactivity and potential for further functionalization. For instance, a general procedure for the esterification of carboxylic acids has been developed, extending the range of diazoalkanes available for esterification (Furrow & Myers, 2004). Moreover, the conversion of tert-butyl esters to acid chlorides using thionyl chloride has been explored, indicating a selective reactivity beneficial in synthetic chemistry (Greenberg & Sammakia, 2017).

Physical Properties Analysis

The physical properties of benzhydrylaminoacetic acid tert-butyl ester derivatives, such as solubility and phase behavior, are crucial for their application in various fields. Research on the direct polycondensation of di-tert-butyl esters of tetracarboxylic acids with diamines has contributed to understanding these aspects (Ueda & Mori, 1993).

Chemical Properties Analysis

Analyzing the chemical properties, such as reactivity and stability, is vital for applying benzhydrylaminoacetic acid tert-butyl ester derivatives in synthesis and material science. Studies on the chemoselective N-deprotection under phase transfer catalysis conditions have shed light on the compound's chemical behavior, offering insights into its potential utility in organic synthesis (Albanese et al., 1997).

Scientific Research Applications

Conversion to Acid Chlorides

Benzhydrylaminoacetic acid tert-butyl ester is involved in selective transformations, exemplified by the reaction of tert-butyl esters with thionyl chloride (SOCl2) to yield acid chlorides. This process is notable for its high efficiency, with tert-butyl esters reacting at room temperature to provide acid chlorides in significant yields, showcasing the reactivity of benzhydrylaminoacetic acid tert-butyl ester among esters under these conditions (Greenberg & Sammakia, 2017).

Enantioselective Alkylation

Research on asymmetric phase-transfer catalysis involving glycine imine esters, including benzhydrylaminoacetic acid tert-butyl ester, has demonstrated their potential in producing enantioselective alkylations. Such studies contribute to the synthesis of differentially protected amino acid derivatives, underscoring the ester's role in the preparation of complex organic molecules (Lygo & Allbutt, 2004).

Preparation Methods

Further exploration into the synthesis of tert-butyl esters sheds light on gentle methods for their preparation, highlighting the versatility of benzhydrylaminoacetic acid tert-butyl ester in synthetic chemistry. These methods emphasize safety and efficiency, suitable for laboratory-scale applications, and contribute to a broader understanding of esterification techniques (Taber, Gerstenhaber, & Zhao, 2006).

Deprotection Strategies

Research on deprotection methods involving tert-butyl esters, including benzhydrylaminoacetic acid tert-butyl ester, highlights innovative approaches to removing protecting groups. These studies present environmentally benign reagents and conditions that maintain the integrity of sensitive functional groups, offering valuable insights into selective deprotection strategies (Li et al., 2006).

Safety And Hazards

The safety data sheet for Benzhydrylaminoacetic acid tert-butyl ester suggests that it should be handled with care . If inhaled or contacted with skin, medical attention should be sought .

properties

IUPAC Name

tert-butyl 2-(benzhydrylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,18,20H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWNPSADOUWQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454799
Record name tert-Butyl N-(diphenylmethyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzhydrylaminoacetic acid tert-butyl ester

CAS RN

158980-46-2
Record name tert-Butyl N-(diphenylmethyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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